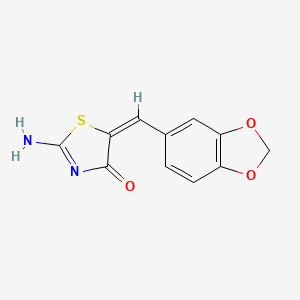
(5E)-5-(1,3-Benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives involves multi-step reactions starting from various key intermediates. For example, one protocol for the synthesis of related thiazolidinone derivatives involves starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, leading to a series of Schiff bases and subsequently yielding thiazolidinone derivatives upon reaction with thioacetic acid in the presence of anhydrous ZnCl2 (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010). Another approach involved the condensation of iminothiazolidinone with substituted aromatic aldehydes, highlighting the versatility of synthetic routes for these compounds (V. Mulwad, A. Mir, Hitesh T. Parmar, 2009).
Molecular Structure Analysis
The molecular and solid-state structure of thiazolidinone derivatives can be investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT). For instance, a related compound exhibited a triclinic structure with specific cell parameters, fully characterized by FT-IR, 1H, and 13C NMR spectroscopy, and further analyzed using Hirshfeld surface analysis to understand intermolecular interactions (Rachida Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including condensation with aromatic aldehydes to form Schiff bases, which can further react to yield a variety of thiazolidinone derivatives. These reactions are pivotal in modifying the chemical structure and hence the properties of the compounds. For instance, the reaction of thiazolidinone derivatives with nitrile oxides has been explored, leading to compounds with potential applications due to their unique structural features (K. Kandeel, A. S. Youssef, 2001).
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities : A study described the synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, including compounds similar to (5E)-5-(1,3-Benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one. These compounds were found to have significant antioxidant and antimicrobial activities. One compound showed a notable antioxidant property, nearly equivalent to the standard BHT, and two others demonstrated the highest antimicrobial activities among the synthesized compounds (Üngören et al., 2015).
Antifibrotic and Anticancer Activities : Another research focused on the synthesis of amino(imino)thiazolidinone derivatives, including structures similar to the compound , to determine their antifibrotic and anticancer activities. The study identified several derivatives with high antifibrotic activity, comparable to Pirfenidone, and without significant superoxide radical scavenging. These compounds are promising candidates for further testing as antifibrotic agents (Kaminskyy et al., 2016).
Protein Kinase Inhibition : A study on the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, including structures related to this compound, explored their activity against protein kinases. Two compounds were identified as lead compounds and potent nanomolar inhibitors of DYRK1A, suggesting their potential in treating neurological or oncological disorders (Bourahla et al., 2021).
Preclinical Pharmacokinetic and Pharmacodynamic Evaluation : In preclinical studies, novel 5-benzilidene thiazolidinones, closely related to the compound , exhibited promising anti-inflammatory activity. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (Uchôa et al., 2009).
Heterocyclic Tautomerism : A structural study on 2-amino-1,3-thiazolidin-4-one derivatives, similar to the compound of interest, showed the existence of these compounds in crystal structures as tautomers with carbonyl-imine groups. This study provides insights into the structural behavior of these compounds, which is crucial for understanding their biological activities (Gzella et al., 2014).
Propriétés
IUPAC Name |
(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIFFCNKDHNMZ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)
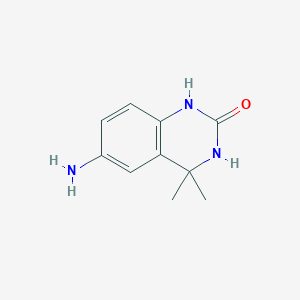


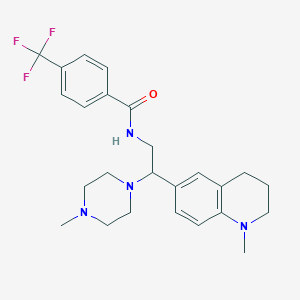
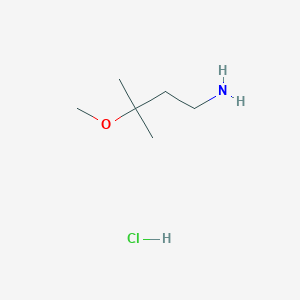
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)


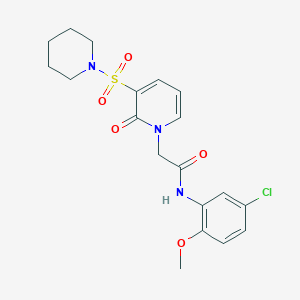

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)
![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)